molecular formula C16H23NO4 B1311937 Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate CAS No. 173943-92-5

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Cat. No. B1311937
M. Wt: 293.36 g/mol
InChI Key: SRDFYDCDZHTOIY-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO4 . It has an average mass of 293.358 Da and a monoisotopic mass of 293.162720 Da . It is also known as HEPP.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate consists of 16 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .

Scientific Research Applications

Microwave-Assisted Amidation

Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate

This study involves the microwave-assisted treatment of a related compound with primary aliphatic amines, leading to the synthesis of corresponding carboxamides. This process highlights the utility of microwave-assisted reactions in modifying compounds with structural similarities to the target compound for potential applications in medicinal chemistry and material science (Milosevic et al., 2015).

Molecular and Crystal Structures

Molecular and Crystal Structures of Related Compounds

A study provided insights into the molecular and crystal structures of several hydroxy derivatives of hydropyridine and piperidine, which are structurally related to the target compound. Understanding these structures helps in assessing the conformational flexibility and the potential for forming hydrogen bonds, which are critical for designing drugs and materials (Kuleshova & Khrustalev, 2000).

Synthesis and Biological Activity

Synthesis and Biological Characterization of Related Piperidine Derivatives

This research developed a series of molecules based on a piperidine template similar to the target compound. These molecules exhibit varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, underscoring the potential for treating neurological disorders (Kharkar et al., 2009).

Anticancer Activity

Synthesis of Piperidine-4-carboxylic Acid Ethyl Ester-Appended Hybrids as Anticancer Agents

This study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended hybrids to evaluate their anticancer properties. The compounds synthesized in this study indicate the potential utility of piperidine derivatives in developing novel anticancer therapies (Rehman et al., 2018).

Future Directions

Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions for the development and application of Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate and similar compounds.

properties

IUPAC Name

ethyl 4-hydroxy-4-[2-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-21-15(19)17-10-8-16(20,9-11-17)14-6-4-3-5-13(14)7-12-18/h3-6,18,20H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDFYDCDZHTOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C2=CC=CC=C2CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445850
Record name Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

CAS RN

173943-92-5
Record name Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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